molecular formula C16H20O2S2 B12557439 5'-(1,3-Dithian-2-yl)-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2,6-diol CAS No. 143946-50-3

5'-(1,3-Dithian-2-yl)-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2,6-diol

Cat. No.: B12557439
CAS No.: 143946-50-3
M. Wt: 308.5 g/mol
InChI Key: KRSKVWLNUAKJLZ-UHFFFAOYSA-N
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Description

5’-(1,3-Dithian-2-yl)-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2,6-diol is a complex organic compound characterized by the presence of a dithiane ring and a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-(1,3-Dithian-2-yl)-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2,6-diol typically involves the formation of the dithiane ring through the reaction of a carbonyl compound with 1,3-propanedithiol in the presence of a Lewis acid catalyst . The reaction conditions often include mild temperatures and the use of solvents such as dichloromethane or petroleum ether .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5’-(1,3-Dithian-2-yl)-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2,6-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Nucleophiles such as organolithium or Grignard reagents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Functionalized dithiane derivatives

Mechanism of Action

The mechanism of action of 5’-(1,3-Dithian-2-yl)-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2,6-diol involves its interaction with various molecular targets and pathways. The dithiane ring can act as a protecting group for carbonyl compounds, allowing for selective reactions at other sites . Additionally, the biphenyl structure can engage in π-π interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-(1,3-Dithian-2-yl)-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2,6-diol is unique due to its combination of the dithiane ring and biphenyl structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in synthesis and research.

Properties

CAS No.

143946-50-3

Molecular Formula

C16H20O2S2

Molecular Weight

308.5 g/mol

IUPAC Name

2-[3-(1,3-dithian-2-yl)cyclohex-2-en-1-yl]benzene-1,3-diol

InChI

InChI=1S/C16H20O2S2/c17-13-6-2-7-14(18)15(13)11-4-1-5-12(10-11)16-19-8-3-9-20-16/h2,6-7,10-11,16-18H,1,3-5,8-9H2

InChI Key

KRSKVWLNUAKJLZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C=C(C1)C2SCCCS2)C3=C(C=CC=C3O)O

Origin of Product

United States

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